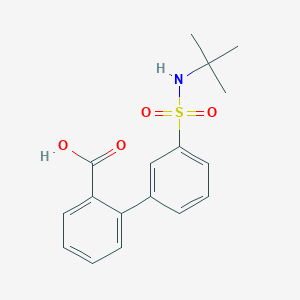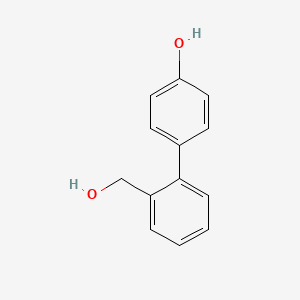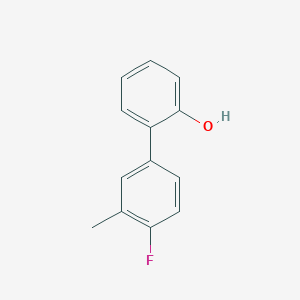
2-(2-Fluoro-5-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-5-methylphenyl)phenol, 95% (2-FMFP) is an important chemical compound with many diverse applications in the chemical and biological sciences. It is an aromatic compound with a single phenolic hydroxyl group, and is known for its stability and low volatility. 2-FMFP has been used in a variety of scientific applications, including synthetic organic chemistry, biochemistry, pharmacology, and drug discovery. It is also used in laboratory experiments to study its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-5-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, such as polyurethanes and polyamides. In addition, 2-(2-Fluoro-5-methylphenyl)phenol, 95% has been used in the synthesis of a variety of fluorinated compounds, such as fluorinated amino acids and fluorinated alcohols.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-5-methylphenyl)phenol, 95% is not fully understood. However, it is known to act as a nucleophile in the formation of covalent bonds with other molecules. It has been suggested that the hydroxyl group of 2-(2-Fluoro-5-methylphenyl)phenol, 95% can act as a Lewis base, and can interact with electron-deficient molecules to form covalent bonds. This can be used to synthesize a variety of compounds, including pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
2-(2-Fluoro-5-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, it has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, and to inhibit the activity of enzymes involved in the synthesis of proteins. Furthermore, 2-(2-Fluoro-5-methylphenyl)phenol, 95% has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Fluoro-5-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively stable, and can be stored at room temperature. It is also relatively non-toxic, and can be handled safely in the laboratory. However, there are some limitations to its use in laboratory experiments. It is volatile, and can easily evaporate if not handled properly. In addition, it is not water-soluble, and must be dissolved in organic solvents for use in experiments.
Zukünftige Richtungen
The future of 2-(2-Fluoro-5-methylphenyl)phenol, 95% is promising. It has potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. It could also be used in the synthesis of polymers, such as polyurethanes and polyamides. In addition, it could be used in the synthesis of fluorinated compounds, such as fluorinated amino acids and fluorinated alcohols. Furthermore, 2-(2-Fluoro-5-methylphenyl)phenol, 95% could be used to study its biochemical and physiological effects, and could be used in the development of new drugs and treatments.
Synthesemethoden
2-(2-Fluoro-5-methylphenyl)phenol, 95% can be synthesized by a variety of methods. The most common method is the Friedel-Crafts acylation reaction of an aromatic compound, such as benzene, with a fluorinated acid chloride to form the aromatic fluorinated compound. This method has been used to synthesize 2-(2-Fluoro-5-methylphenyl)phenol, 95% from 2-fluoro-5-methylbenzoyl chloride and benzene. Other methods include the reaction of 2-fluoro-5-methylbenzaldehyde with a Grignard reagent, and the reaction of 2-fluoro-5-methylbenzoic acid with an alkyl halide.
Eigenschaften
IUPAC Name |
2-(2-fluoro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-6-7-12(14)11(8-9)10-4-2-3-5-13(10)15/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBDPMQYSNLUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683441 |
Source


|
| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-10-7 |
Source


|
| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)









